

A Technical Guide to the NMR and Mass Spectra of Piperazine Derivatives

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Compound of Interest

Compound Name: *1-Tert-butyl 2-methyl piperazine-1,2-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of piperazine derivatives. The piperazine scaffold is a ubiquitous feature in numerous active pharmaceutical ingredients (APIs), making a thorough understanding of its spectroscopic properties essential for structural elucidation, purity assessment, and metabolic studies in drug discovery and development.^{[1][2]} This document details experimental protocols, presents key spectral data in tabular format, and visualizes fundamental concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Piperazine Derivatives

NMR spectroscopy is an indispensable tool for the structural characterization of piperazine derivatives, offering detailed insights into the chemical environment of each atom.^{[3][4]} The conformation of the piperazine ring and the nature of its substituents significantly influence the observed chemical shifts and coupling constants.

¹H and ¹³C NMR Spectral Data

The chemical shifts of the piperazine ring protons typically appear in the range of 2.5-4.0 ppm in ¹H NMR spectra. The carbon signals of the piperazine ring are generally observed between 40 and 60 ppm in ¹³C NMR spectra.^[5] Substituents on the nitrogen atoms or the ring itself can

cause significant shifts in these ranges. For instance, acylation of the nitrogen atoms leads to a downfield shift of the adjacent methylene protons and carbons.[1][2]

The following tables summarize representative ^1H and ^{13}C NMR data for a selection of piperazine derivatives.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) of Selected Piperazine Derivatives

Compound	Solvent	Piperazine Ring Protons	Other Protons	Reference
Piperazine	-	2.68 (s, 8H)	-	[3]
N-Benzoylpiperazine	CDCl_3	2.81-3.97 (m, 8H)	7.40-7.44 (m, 5H, Ar-H)	[5]
1-(4-Nitrophenyl)piperazine	CDCl_3	3.33 (br s, 4H), 3.77 (br s, 4H)	7.56 (d, 2H, Ar-H), 8.27 (d, 2H, Ar-H)	[5]
1-(2,4-Difluorobenzoyl)piperazine	CDCl_3	2.92 (br s, 2H), 3.03 (br s, 2H), 3.39 (br s, 2H), 3.85 (br s, 2H)	6.85 (t, 1H, Ar-H), 6.96 (t, 1H, Ar-H), 7.40 (m, 1H, Ar-H)	[6]
N-Aminoethylpiperazine	-	2.3-2.8 (m, 12H)	-	[7]

Table 2: ^{13}C NMR Chemical Shifts (δ , ppm) of Selected Piperazine Derivatives

Compound	Solvent	Piperazine Ring Carbons	Other Carbons	Reference
Piperazine	-	47.9	-	[3]
N-Benzoylpiperazine	CDCl ₃	43.5, 46.0, 46.6, 49.0	124.0 (C-m), 128.2 (C-o), 142.2 (C-i), 148.5 (C-p), 163.1 (C=O)	[5]
1-(4-Nitrophenyl)piperazine	CDCl ₃	43.5, 46.0, 46.6, 49.0	113.1, 126.1, 137.4, 155.0 (Ar-C), 168.7 (C=S)	[5]
1-(2,4-Difluorobenzoyl)piperazine	CDCl ₃	42.4, 45.3, 45.8, 47.4	104.4 (t), 112.5 (dd), 120.1 (dd), 130.8 (m), 158.7 (dt), 164.0 (dt) (Ar-C), 164.6 (C=O)	[6]

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). The multiplicity of signals is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).

Conformational Dynamics

Many N-substituted piperazine derivatives exhibit dynamic behavior in solution, primarily due to restricted rotation around the amide bond (in the case of acylated piperazines) and the interconversion of the piperazine ring's chair conformations.[1][2][8] This can lead to the observation of broad signals or multiple sets of signals in the NMR spectra at room temperature.[1][5] Variable temperature (VT) NMR studies are often employed to probe these dynamic processes and determine the energy barriers associated with them.[1][6][8]

2D NMR Techniques

For unambiguous assignment of proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are invaluable.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of proton networks within the molecule.[\[9\]](#)[\[10\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[\[1\]](#)[\[9\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[\[9\]](#)

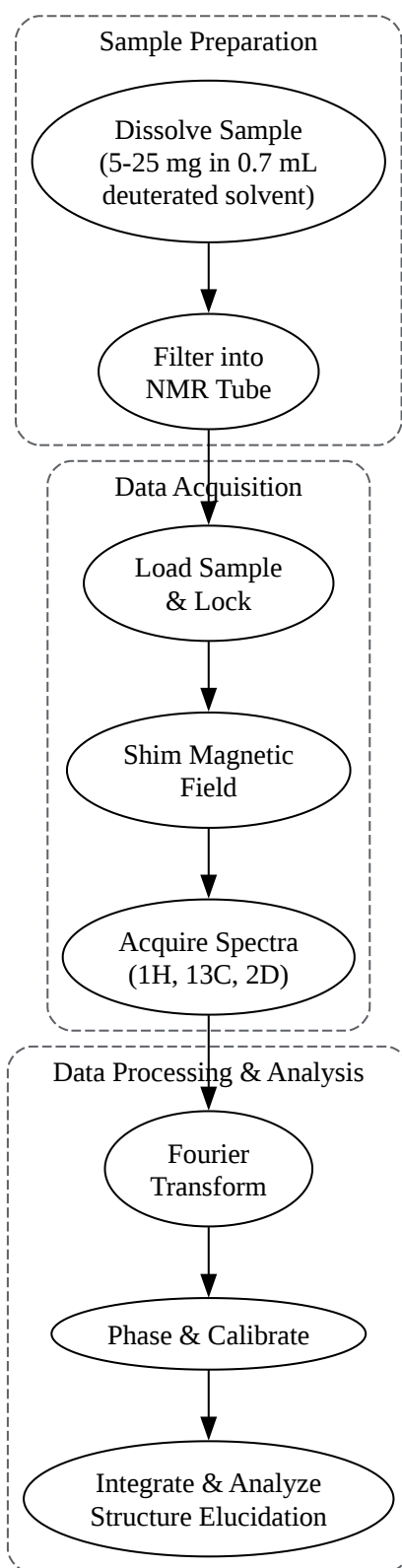
Experimental Protocols for NMR Spectroscopy

- Quantity: For ^1H NMR, 5-25 mg of the compound is typically required. For ^{13}C NMR, a higher concentration is needed, generally 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[\[11\]](#)
- Solvent: The sample must be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) to avoid large solvent signals in the ^1H NMR spectrum.[\[12\]](#) The choice of solvent depends on the solubility of the compound.
- Filtration: To ensure magnetic field homogeneity and sharp NMR signals, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- Tube and Volume: Use a clean, dry 5 mm NMR tube. The sample solution should have a height of approximately 4-5 cm, which corresponds to a volume of about 0.6-0.7 mL.[\[11\]](#)[\[13\]](#)

A standard protocol for acquiring NMR spectra of piperazine derivatives is as follows:

- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp lines.[\[3\]](#)
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to encompass the expected range of carbon signals (e.g., 0-200 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
 - A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.[\[3\]](#)
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.[\[4\]](#)



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Mass Spectrometry (MS) of Piperazine Derivatives

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of piperazine compounds. It also provides valuable structural information through the analysis of fragmentation patterns.^{[3][4]}

Ionization Techniques

Both electron ionization (EI) and electrospray ionization (ESI) are commonly used for the analysis of piperazine derivatives.

- **Electron Ionization (EI):** This hard ionization technique typically generates a molecular ion ($M^{+•}$) and extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. EI is often coupled with gas chromatography (GC-MS).
- **Electrospray Ionization (ESI):** As a soft ionization technique, ESI usually produces a protonated molecule ($[M+H]^+$) with minimal fragmentation.^[5] It is well-suited for coupling with liquid chromatography (LC-MS) and for the analysis of less volatile or thermally labile derivatives. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation.

Fragmentation Patterns

The fragmentation of piperazine derivatives is highly dependent on the nature and position of the substituents.^{[3][4]} Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents.

For N-Benzylpiperazines (BZP): A characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.^{[14][15]}

For N-Phenylpiperazines: Common fragment ions are observed at m/z 119, 70, and 56, resulting from cleavages within and adjacent to the piperazine ring.^[14]

Table 3: Characteristic Mass-to-Charge (m/z) Ratios for Selected Piperazine Derivatives

Compound	Ionization Mode	Precursor Ion [M+H] ⁺	Major Fragment Ions (m/z)	Reference
Benzylpiperazine (BZP)	ESI-MS/MS	177.1	91 (tropylium ion), 134	[14] [15]
1,4-Dibenzylpiperazine (DBZP)	ESI-MS/MS	267.2	91 (tropylium ion), 175	[14]
1-(3-Chlorophenyl)piperazine (mCPP)	ESI-MS/MS	197.1	154, 140	[14] [16]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)	ESI-MS/MS	231.1	188, 174, 145	[14] [15]
N-Boc-piperazine-C3-COOH	ESI-MS/MS	259.2	203 ([M+H-tBu] ⁺), 159 ([M+H-Boc] ⁺)	[3]

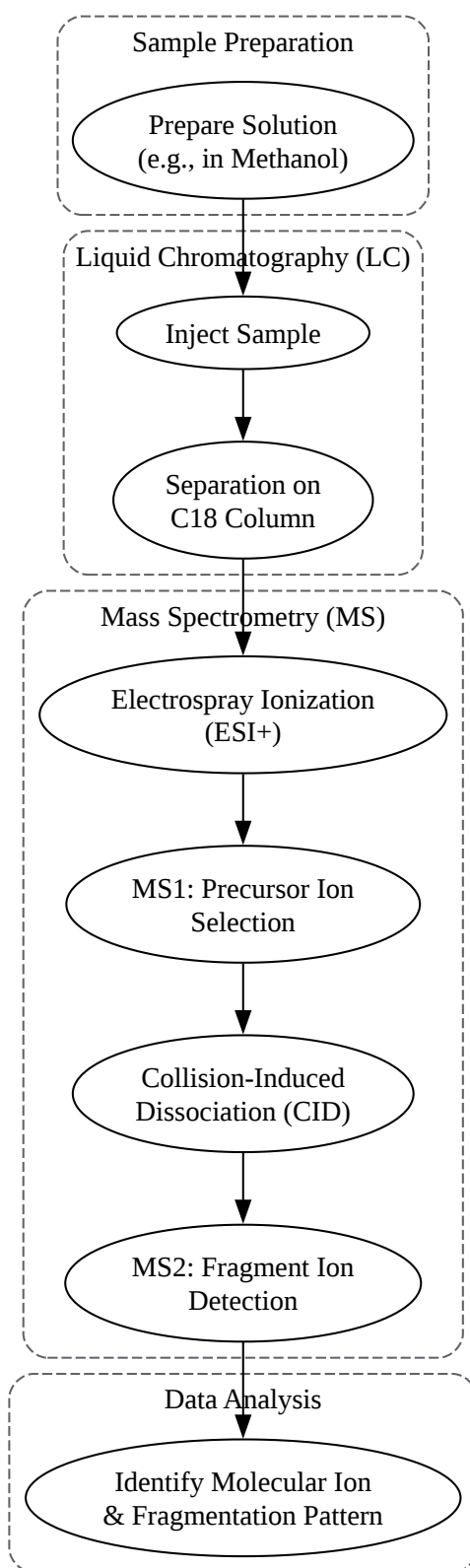
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Experimental Protocols for Mass Spectrometry

- **Standard Solutions:** Prepare stock solutions of the piperazine derivatives in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[\[3\]](#)
- **Working Solutions:** Dilute the stock solutions with the mobile phase to the desired concentration for analysis.
- **Biological Samples:** For analysis in biological matrices like plasma or urine, sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.

The following is a general protocol for the LC-MS/MS analysis of piperazine derivatives:

- Liquid Chromatography (LC):
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.
 - Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
 - Injection Volume: 1-10 μ L.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is usually preferred for piperazine derivatives due to the basic nature of the nitrogen atoms.
 - Scan Mode: For quantitative analysis, multiple reaction monitoring (MRM) is often used for its high selectivity and sensitivity.^[17] For qualitative analysis and structural elucidation, a full scan followed by product ion scans of the precursor ion is performed.
 - Collision Energy: The collision energy in MS/MS experiments should be optimized to obtain a good distribution of fragment ions.



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Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization and analysis of piperazine derivatives. This guide has outlined the key spectral features, provided representative data, and detailed the experimental protocols necessary for researchers in the field of drug development and chemical sciences. A thorough understanding and application of these techniques are critical for the successful identification, quantification, and quality control of piperazine-containing compounds.

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